[1-(Cyclopropylmethyl)-3-(1,3-oxazol-4-YL)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL](2-thienyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-3-(1,3-oxazol-4-YL)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YLmethanone is a complex organic compound with a unique structure that combines several functional groups, including a cyclopropylmethyl group, an oxazole ring, a pyrazolopyridine core, and a thienylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-3-(1,3-oxazol-4-YL)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YLmethanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolopyridine core, the introduction of the oxazole ring, and the attachment of the cyclopropylmethyl and thienylmethanone groups. Each step requires specific reaction conditions, such as the use of strong bases, acids, or catalysts, and controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be critical to ensure the process is environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-3-(1,3-oxazol-4-YL)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YLmethanone can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Reduction : Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
- Substitution : Substitution reactions can replace one functional group with another, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could result in a wide variety of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-(Cyclopropylmethyl)-3-(1,3-oxazol-4-YL)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YLmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine: In biology and medicine, this compound has potential applications as a pharmaceutical intermediate or active ingredient. Its diverse functional groups enable interactions with various biological targets, making it a candidate for drug discovery and development. Research may focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: In industry, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique structure may impart desirable characteristics, such as increased stability, reactivity, or selectivity.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-3-(1,3-oxazol-4-YL)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YLmethanone depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various signaling pathways, leading to changes in cellular processes like proliferation, apoptosis, or inflammation. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and in vivo experiments.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other pyrazolopyridine derivatives, oxazole-containing molecules, and thienylmethanone analogs. Examples might include:
- 1-(Cyclopropylmethyl)-3-(1,3-oxazol-4-YL)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YLmethanol
- 1-(Cyclopropylmethyl)-3-(1,3-oxazol-4-YL)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YLacetic acid
Uniqueness: The uniqueness of 1-(Cyclopropylmethyl)-3-(1,3-oxazol-4-YL)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YLmethanone lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C18H18N4O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[1-(cyclopropylmethyl)-3-(1,3-oxazol-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C18H18N4O2S/c23-18(16-2-1-7-25-16)21-6-5-15-13(9-21)17(14-10-24-11-19-14)20-22(15)8-12-3-4-12/h1-2,7,10-12H,3-6,8-9H2 |
InChI Key |
URRFNSFKEAWNIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=C(CN(CC3)C(=O)C4=CC=CS4)C(=N2)C5=COC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.